molecular formula C9H14N2O2 B1432598 [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol CAS No. 1551478-52-4

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol

Cat. No.: B1432598
CAS No.: 1551478-52-4
M. Wt: 182.22 g/mol
InChI Key: XURLKPKNEJUSQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol typically involves the reaction of 4-methyl-2-(propan-2-yloxy)pyrimidine with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methanol group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]aldehyde or [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]carboxylic acid .

Scientific Research Applications

[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxypyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)13-9-10-4-8(5-12)7(3)11-9/h4,6,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLKPKNEJUSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 2
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 3
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 4
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 5
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Reactant of Route 6
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol

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